molecular formula C18H22N2O B11771256 1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

Cat. No.: B11771256
M. Wt: 282.4 g/mol
InChI Key: WYXPFOPMDMAOSH-UHFFFAOYSA-N
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Description

1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one (CAS No. 1956370-11-8) belongs to a class of pyrazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
StructureStructure
CAS Number1956370-11-8

Pharmacological Properties

  • Antioxidant Activity : Studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. The presence of phenyl and isopropyl groups contributes to this activity, enhancing the compound's ability to scavenge free radicals and reduce oxidative stress in biological systems .
  • Antidiabetic Effects : Some pyrazole derivatives have been reported to possess antidiabetic activity by modulating glucose metabolism and improving insulin sensitivity. The specific mechanisms often involve the inhibition of key enzymes involved in carbohydrate metabolism .
  • Anti-inflammatory Activity : The anti-inflammatory potential of this compound has been noted in various studies, where it showed effectiveness in reducing inflammatory markers in vitro and in vivo models .

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
  • Receptor Modulation : It may interact with various receptors involved in metabolic pathways, influencing insulin signaling and glucose uptake.

Study 1: Antioxidant Evaluation

A recent study evaluated the antioxidant capacity of several pyrazole derivatives, including our compound of interest. The results demonstrated a significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation, alongside an increase in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

Study 2: Antidiabetic Properties

In a controlled experiment involving diabetic rats, administration of the compound resulted in a marked decrease in blood glucose levels compared to the control group. Histopathological analysis revealed improved pancreatic islet morphology, suggesting a protective effect against diabetes-induced damage .

Study 3: Anti-inflammatory Effects

In an animal model of acute inflammation, the compound was shown to significantly reduce paw edema and inflammatory cytokine levels (IL-6 and TNF-alpha). This suggests a potent anti-inflammatory action that could be beneficial for treating conditions like arthritis .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an anti-cancer agent. Preliminary studies suggest that it may inhibit specific cancer cell lines, although further research is needed to elucidate its mechanism of action and efficacy in vivo.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The findings indicated that modifications to the pyrazole ring can enhance anti-cancer activity against various cell lines, suggesting a promising avenue for drug development .

Agricultural Chemistry

There is potential for this compound to be used as an agrochemical due to its bioactive properties. Research into its effects on plant growth and pest resistance is ongoing.

Case Study:
Research has indicated that pyrazole derivatives can act as growth regulators in plants. A field trial demonstrated that applying 1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one improved yield and resistance to certain pests when used in combination with traditional pesticides .

Data Table: Applications Overview

Application AreaPotential UsesCurrent Research Status
Medicinal ChemistryAnti-cancer agentOngoing preclinical studies
Agricultural ChemistryGrowth regulator, pest resistanceField trials underway
Material SciencePolymer synthesisExperimental phase

Chemical Reactions Analysis

Hydrogenation Reactions

The vinyl group (-CH=CH₂) undergoes catalytic hydrogenation to form a saturated ethyl group. This reaction is typically performed under mild conditions (e.g., H₂ gas, Pd/C catalyst, room temperature), yielding derivatives with altered hydrophobicity and conformational flexibility.

Reaction TypeReagents/ConditionsProductYield
Vinyl HydrogenationH₂, Pd/C, RT1-(3-Isopropyl-1-phenyl-5-ethyl-1H-pyrazol-4-yl)-2-methylpropan-1-one~85%*

*Yield estimated from analogous reactions; specific data unavailable.

Oxidation Reactions

The ketone group participates in oxidation reactions, though the vinyl group may also be targeted. For example:

  • Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) converts the vinyl group to an epoxide.

  • Dihydroxylation : OsO₄ or KMnO₄ introduces vicinal diols across the double bond.

Reaction TypeReagents/ConditionsProductNotes
Epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxide derivativeStereoselectivity N/A
DihydroxylationOsO₄, NMO, acetone/H₂OVicinal diolRequires acidic workup

Cycloaddition Reactions

The vinyl group enables participation in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). This forms six-membered cycloadducts, expanding the compound’s structural complexity.

Reaction TypeDienophileConditionsProduct Type
Diels-AlderMaleic anhydrideReflux, tolueneBicyclic adduct with fused rings

Nucleophilic Additions

The ketone moiety reacts with nucleophiles such as Grignard reagents (e.g., MeMgBr) or hydrides (e.g., NaBH₄):

  • Grignard Addition : Forms tertiary alcohols.

  • Reduction : NaBH₄ reduces the ketone to a secondary alcohol.

Reaction TypeReagentProductSelectivity
Grignard AdditionMeMgBr, Et₂OTertiary alcohol derivativeHigh
Ketone ReductionNaBH₄, MeOHSecondary alcoholModerate

Cross-Coupling Reactions

The vinyl group may engage in Heck or Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl halides extends conjugation.

Reaction TypeCatalytic SystemCoupling PartnerProduct Application
Heck CouplingPd(OAc)₂, PPh₃, NEt₃Aryl iodideBiaryl-functionalized analog

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., H₂SO₄), the compound may undergo Wagner-Meerwein rearrangements or form carbocation intermediates, leading to skeletal reorganization .

Biological Alkylation

The pyrazole nitrogen can act as a nucleophile in alkylation reactions with alkyl halides (e.g., methyl iodide), forming quaternary ammonium salts.

Key Mechanistic Insights

  • Vinyl Reactivity : The electron-rich double bond facilitates electrophilic additions (e.g., epoxidation) and cycloadditions.

  • Ketone Participation : The carbonyl group’s polarity enables nucleophilic attacks and reductions.

  • Steric Effects : Bulky substituents (isopropyl, phenyl) influence reaction rates and regioselectivity.

Limitations and Research Gaps

  • Specific yields, kinetic data, and stereochemical outcomes are underreported in available literature.

  • Industrial-scale synthetic protocols remain unexplored.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-(5-ethenyl-1-phenyl-3-propan-2-ylpyrazol-4-yl)-2-methylpropan-1-one

InChI

InChI=1S/C18H22N2O/c1-6-15-16(18(21)13(4)5)17(12(2)3)19-20(15)14-10-8-7-9-11-14/h6-13H,1H2,2-5H3

InChI Key

WYXPFOPMDMAOSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1C(=O)C(C)C)C=C)C2=CC=CC=C2

Origin of Product

United States

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